5-Bromo-4-(difluoromethyl)pyridin-3-amine
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Overview
Description
5-Bromo-4-(difluoromethyl)pyridin-3-amine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, difluoromethyl, and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki cross-coupling reaction, which uses palladium catalysts to couple brominated pyridine with difluoromethyl boronic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(difluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form more complex amine structures.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex aromatic systems.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For modifying the amine group.
Major Products
Substituted Pyridines: Resulting from substitution reactions.
Complex Aromatic Compounds: From coupling reactions.
Scientific Research Applications
5-Bromo-4-(difluoromethyl)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing potential pharmaceutical agents.
Material Science: Investigated for its properties in creating advanced materials.
Biological Studies: Used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action for 5-Bromo-4-(difluoromethyl)pyridin-3-amine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-(trifluoromethyl)pyridin-2-amine: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
4-Amino-3-bromopyridine: Lacks the difluoromethyl group but shares the bromine and amine substitutions.
Uniqueness
5-Bromo-4-(difluoromethyl)pyridin-3-amine is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical properties and biological activity compared to its analogs.
Properties
Molecular Formula |
C6H5BrF2N2 |
---|---|
Molecular Weight |
223.02 g/mol |
IUPAC Name |
5-bromo-4-(difluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C6H5BrF2N2/c7-3-1-11-2-4(10)5(3)6(8)9/h1-2,6H,10H2 |
InChI Key |
YOWKUSFSQICPNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C(F)F)N |
Origin of Product |
United States |
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